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Compound of Interest

Compound Name: 4-Chloro-isatoic anhydride

Cat. No.: B1580710 Get Quote

4-Chloro-isatoic anhydride, a halogenated derivative of isatoic anhydride, stands as a pivotal

building block in the landscape of modern organic synthesis. Its true significance is most

profoundly realized in the field of medicinal chemistry, where it serves as a versatile precursor

to a multitude of heterocyclic scaffolds, most notably the quinazolinone core. The presence of

the chlorine atom on the aromatic ring not only modulates the electronic properties of the

molecule, enhancing its reactivity towards nucleophiles, but also provides a strategic vector for

further functionalization, allowing for the nuanced tuning of physicochemical and

pharmacological properties of the resulting compounds. This guide, intended for the discerning

researcher and drug development professional, moves beyond a cursory overview to provide a

deep, mechanistic, and practical understanding of this invaluable reagent. We will explore its

synthesis, delve into its reactivity with a focus on rationalizing experimental outcomes, and

illuminate its application in the synthesis of bioactive molecules.

Section 1: Physicochemical Properties and
Structural Elucidation
A thorough understanding of the physical and chemical characteristics of 4-Chloro-isatoic
anhydride is fundamental to its effective utilization in synthesis.

Core Properties
The key physicochemical properties of 4-Chloro-isatoic anhydride are summarized in the

table below. These values are critical for reaction planning, purification, and safety
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considerations.

Property Value Source(s)

CAS Number 40928-13-0 [1][2]

Molecular Formula C₈H₄ClNO₃ [1][2]

Molecular Weight 197.58 g/mol [2]

Appearance
White to light yellow crystalline

powder
[1]

Melting Point 255-259 °C [2]

Solubility

Soluble in Dimethylformamide

(DMF); sparingly soluble in

water.

[1]

pKa (predicted) 9.95 ± 0.20 [3]

Spectroscopic Signature: A Guide to Characterization
Authenticating the identity and purity of 4-Chloro-isatoic anhydride is paramount. The

following is a detailed analysis of its expected spectroscopic data.

1.2.1. ¹H NMR Spectroscopy

A proton NMR spectrum of 4-Chloro-isatoic anhydride in a suitable deuterated solvent (e.g.,

acetone-d₆) is expected to show distinct signals for the aromatic protons and the N-H proton. A

reported ¹H NMR spectrum in acetone-d₆ (500 MHz) shows the following peaks: δ (ppm) 7.13-

7.14 (1H, s), 7.28-7.30 (1H, d, J = 8.5 Hz), 7.90-7.92 (1H, d, J = 8.6 Hz), 11.84 (1H, bs)[4].

δ 11.84 (bs, 1H): This broad singlet corresponds to the acidic N-H proton of the anhydride

ring. Its broadness is a result of quadrupole broadening from the nitrogen atom and potential

hydrogen exchange.

δ 7.90-7.92 (d, 1H): This doublet is assigned to the proton ortho to the chlorine atom and

meta to the carbonyl group.
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δ 7.28-7.30 (d, 1H): This doublet corresponds to the proton meta to the chlorine atom and

ortho to the amide group.

δ 7.13-7.14 (s, 1H): This singlet is assigned to the proton para to the chlorine atom.

1.2.2. ¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide information on the carbon framework. Expected chemical

shifts are:

δ ~160-180 ppm: Two signals corresponding to the two carbonyl carbons of the anhydride

ring.

δ ~110-150 ppm: Six signals for the aromatic carbons, with the carbon attached to the

chlorine atom showing a characteristic shift.

1.2.3. Infrared (IR) Spectroscopy

The IR spectrum is particularly diagnostic for the anhydride functionality.

~3200-3400 cm⁻¹: A peak corresponding to the N-H stretching vibration.

~1750-1820 cm⁻¹ and ~1700-1760 cm⁻¹: Two distinct and strong absorption bands

characteristic of the symmetric and asymmetric C=O stretching of the anhydride group[5].

The presence of two carbonyl peaks is a hallmark of an anhydride.

~1600 cm⁻¹: C=C stretching vibrations of the aromatic ring.

~1000-1300 cm⁻¹: C-O stretching vibrations.

~700-800 cm⁻¹: A peak corresponding to the C-Cl stretching vibration.

1.2.4. Mass Spectrometry

Mass spectrometry will confirm the molecular weight and can provide structural information

through fragmentation patterns.
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Molecular Ion (M⁺): A peak at m/z 197, corresponding to the molecular weight of the

compound. The presence of a chlorine atom will result in a characteristic M+2 peak at m/z

199 with an intensity of approximately one-third of the M⁺ peak, reflecting the natural isotopic

abundance of ³⁵Cl and ³⁷Cl.

Fragmentation: Key fragmentation pathways would likely involve the loss of CO₂ (m/z 44)

and CO (m/z 28) from the anhydride ring.

Section 2: Synthesis of 4-Chloro-isatoic Anhydride
The most prevalent laboratory and industrial synthesis of 4-Chloro-isatoic anhydride involves

the cyclization of 2-amino-4-chlorobenzoic acid. The choice of cyclizing agent has implications

for safety, yield, and scalability.

Phosgene-Mediated Synthesis
Historically, phosgene (COCl₂) has been a common reagent for the synthesis of isatoic

anhydrides from anthranilic acids[6]. While effective, the extreme toxicity of phosgene gas

necessitates specialized handling and containment facilities, making it less suitable for

academic and small-scale research.

Triphosgene: A Safer Alternative
Triphosgene (bis(trichloromethyl) carbonate), a stable crystalline solid, has emerged as a safer

and more convenient substitute for phosgene[4][7]. It acts as a phosgene equivalent,

generating phosgene in situ.

Experimental Protocol: Synthesis from 2-Amino-4-chlorobenzoic Acid and Triphosgene[4]

Reaction Setup: To a stirred solution of 2-amino-4-chlorobenzoic acid (10 g, 0.058 mol) in

acetonitrile (60 mL), a solution of pyridine (9.4 mL, 0.117 mol, 2 eq.) and triphosgene (17.3

g, 0.058 mol, 1 eq.) in dichloromethane (85 mL, 0.7 M) is slowly added.

Reaction Conditions: The resulting orange reaction solution is heated at 50 °C for 2 hours

and subsequently cooled to room temperature.

Work-up and Purification: The reaction solution is diluted with water (50 mL) to separate the

organic and aqueous layers. The aqueous layer is extracted with dichloromethane (3 x 50
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mL). The combined organic layers are washed once with brine (50 mL) and dried with

anhydrous magnesium sulfate. The solvent is removed by distillation under reduced pressure

to give a yellow solid. The solid is recrystallized from hexane to give 7-chloro-1H-benzo[d][1]

[8]oxazine-2,4-dione (9.1 g, 74% yield) as a yellow solid[4].

Causality Behind Experimental Choices:

Pyridine: Acts as a base to neutralize the HCl generated during the reaction, driving the

reaction to completion.

Acetonitrile/Dichloromethane: A mixed solvent system is used to ensure the solubility of both

the starting material and the reagents.

Heating at 50 °C: Provides the necessary activation energy for the reaction to proceed at a

reasonable rate without significant decomposition.

Recrystallization from Hexane: This purification step removes any unreacted starting

materials and by-products, yielding a product of high purity.

2-Amino-4-chlorobenzoic Acid Triphosgene + Pyridine
in CH3CN/CH2Cl2

1. Addition Intermediate Adduct2. Reaction 4-Chloro-isatoic Anhydride3. Cyclization & -HCl

Click to download full resolution via product page

Caption: Synthesis of 4-Chloro-isatoic anhydride from 2-amino-4-chlorobenzoic acid.

Section 3: Reactivity and Mechanistic Insights
The reactivity of 4-Chloro-isatoic anhydride is dominated by the electrophilic nature of its two

carbonyl carbons. The electron-withdrawing effect of the chlorine atom further enhances this

electrophilicity, making it more susceptible to nucleophilic attack compared to unsubstituted

isatoic anhydride.

Reaction with Nucleophiles: A Dichotomous Pathway
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Nucleophilic attack can occur at either the C2 or C4 carbonyl group, leading to different

products. The regioselectivity of this attack is influenced by the nature of the nucleophile and

the reaction conditions.

Attack at C4 (Acyl Carbonyl): This is generally the preferred site for many nucleophiles,

leading to ring-opening and the formation of 2-aminobenzoyl derivatives with concomitant

release of CO₂.

Attack at C2 (Carbamoyl Carbonyl): Bulkier nucleophiles or specific reaction conditions can

favor attack at the C2 position, resulting in the formation of ureido benzoic acid derivatives.

4-Chloro-isatoic Anhydride

Nucleophile (Nu-H)

Attack at C4

Path A (Major)

Attack at C2

Path B (Minor)

2-Aminobenzoyl Derivative + CO2 Ureido Benzoic Acid Derivative

Click to download full resolution via product page

Caption: Dichotomous reactivity of 4-Chloro-isatoic anhydride with nucleophiles.

Synthesis of Quinazolinones: A Cornerstone Application
A paramount application of 4-Chloro-isatoic anhydride is in the synthesis of quinazolinone

derivatives, which are prevalent scaffolds in numerous approved drugs and clinical

candidates[8]. This transformation typically involves a one-pot, multi-component reaction.
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General Mechanism:

Nucleophilic Attack and Ring Opening: A primary amine attacks the C4 carbonyl of 4-Chloro-
isatoic anhydride, leading to the opening of the anhydride ring and the formation of a 2-

aminobenzamide intermediate, with the loss of carbon dioxide.

Condensation: The 2-aminobenzamide intermediate then condenses with an aldehyde or a

suitable one-carbon source.

Cyclization and Dehydration/Oxidation: Intramolecular cyclization followed by dehydration or

oxidation yields the stable quinazolinone ring system.

4-Chloro-isatoic Anhydride Primary Amine (R-NH2)1. Ring Opening 2-Aminobenzamide Intermediate Aldehyde (R'-CHO) Condensation Adduct2. Condensation Substituted Quinazolinone3. Cyclization

Click to download full resolution via product page

Caption: General workflow for the synthesis of quinazolinones from 4-Chloro-isatoic
anhydride.

Section 4: Applications in Drug Discovery and
Development
The 7-chloro-quinazolin-4-one scaffold, directly accessible from 4-Chloro-isatoic anhydride,

is a privileged structure in medicinal chemistry, exhibiting a wide range of biological activities.

Notable Drug Classes and Examples
Isatoic anhydride and its derivatives are precursors to a variety of pharmaceuticals, including:

Hypnotics and Sedatives: Methaqualone and related compounds.

Antihypertensives: Pelanserin.

Anti-inflammatory Agents: Tranilast.
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Anticancer Agents: The quinazoline core is found in numerous kinase inhibitors used in

oncology.

While specific examples of blockbuster drugs derived directly from 4-Chloro-isatoic anhydride
are not readily available in the public domain, its utility in constructing libraries of 7-chloro-

quinazolinone derivatives for screening and lead optimization is well-established in the

pharmaceutical industry. The synthesis of the experimental drug Tasquinimod, for example,

involves a substituted isatoic anhydride, highlighting the general applicability of this synthetic

strategy[9].

Section 5: Safety and Handling
As a reactive chemical intermediate, proper handling of 4-Chloro-isatoic anhydride is

essential.

Hazard Identification
GHS Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319

(Causes serious eye irritation), H335 (May cause respiratory irritation)[2].

Signal Word: Warning[2].

Recommended Handling Procedures
Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and

eye/face protection. In case of insufficient ventilation, wear suitable respiratory equipment[2].

Engineering Controls: Handle in a well-ventilated area, preferably in a fume hood.

Storage: Store in a tightly closed container in a dry and well-ventilated place.

In case of exposure:

Eyes: Rinse immediately with plenty of water for at least 15 minutes.

Skin: Wash off immediately with soap and plenty of water.

Ingestion: Do NOT induce vomiting. Seek medical attention.
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Inhalation: Move to fresh air.

Conclusion
4-Chloro-isatoic anhydride is more than just a chemical intermediate; it is a strategic tool for

the efficient construction of complex, biologically active molecules. Its predictable reactivity,

coupled with the synthetic versatility it offers, ensures its continued importance in both

academic research and industrial drug development. This guide has aimed to provide a

comprehensive and practical understanding of this key reagent, empowering scientists to

leverage its full potential in their synthetic endeavors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b1580710#4-chloro-isatoic-anhydride-cas-number-
40928-13-0]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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